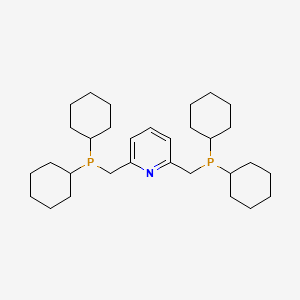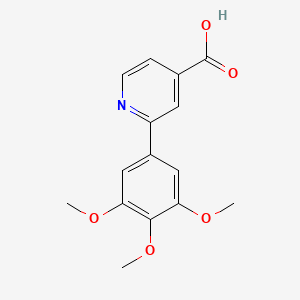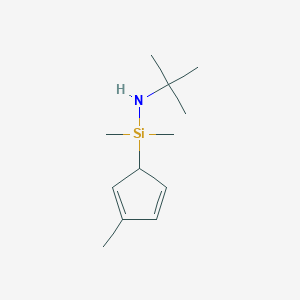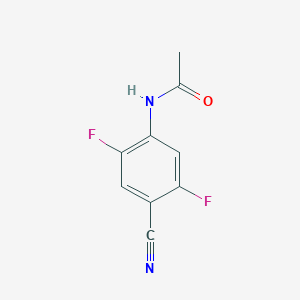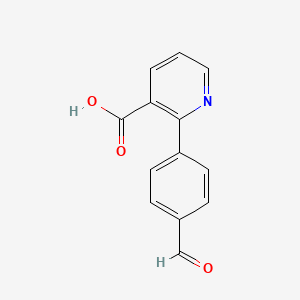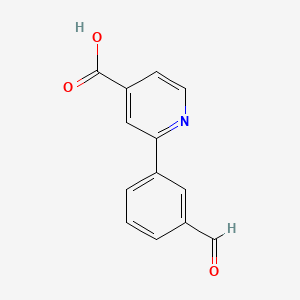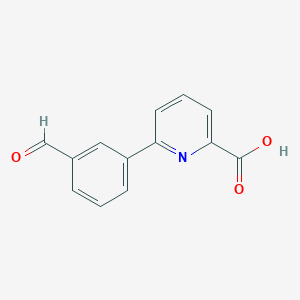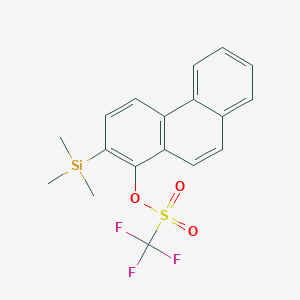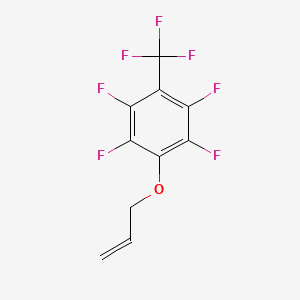
6,6,7,7,7-Pentafluoroheptan-1-ol, 98%
Vue d'ensemble
Description
6,6,7,7,7-Pentafluoroheptan-1-ol, 98%, is a fluorinated alcohol compound with a wide range of applications in scientific research. Its unique structure and properties make it an important tool for researchers in many areas, including organic synthesis, biochemistry, and drug discovery.
Mécanisme D'action
The mechanism of action of 6,6,7,7,7-pentafluoroheptan-1-ol, 98%, is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of other compounds. Additionally, it has been shown to interact with proteins and lipids in a manner that alters their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6,6,7,7,7-pentafluoroheptan-1-ol, 98%, are largely unknown. However, it is believed to have a wide range of effects on the body, including the inhibition of enzymes involved in the metabolism of other compounds, the alteration of protein and lipid structures and functions, and the inhibition of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6,6,7,7,7-pentafluoroheptan-1-ol, 98%, has several advantages in the laboratory. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in organic synthesis and drug discovery. Additionally, it is non-toxic and non-flammable, making it safe to use in the laboratory. The main limitation of this compound is its relatively low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for the use of 6,6,7,7,7-pentafluoroheptan-1-ol, 98%. It could be used as a solvent for the extraction of natural products, or as a reagent for the synthesis of other fluorinated compounds. Additionally, it could be used as a stabilizer in the production of polymers, such as polytetrafluoroethylene (PTFE). Finally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in drug discovery.
Applications De Recherche Scientifique
6,6,7,7,7-Pentafluoroheptan-1-ol, 98%, has a variety of applications in scientific research. It has been used in the synthesis of organic compounds and in the development of new drugs. It has also been used as a solvent for the extraction of natural products, and as a reagent for the synthesis of other fluorinated compounds. Additionally, it has been used as a stabilizer in the production of polymers, such as polytetrafluoroethylene (PTFE).
Propriétés
IUPAC Name |
6,6,7,7,7-pentafluoroheptan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F5O/c8-6(9,7(10,11)12)4-2-1-3-5-13/h13H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQBOPRAEISXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(F)(F)F)(F)F)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




